molecular formula C13H19NO3 B14276064 4-tert-Butoxy-N-(2-hydroxyethyl)benzamide CAS No. 137364-86-4

4-tert-Butoxy-N-(2-hydroxyethyl)benzamide

Cat. No.: B14276064
CAS No.: 137364-86-4
M. Wt: 237.29 g/mol
InChI Key: BGVCGIQPIXJEEF-UHFFFAOYSA-N
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Description

4-tert-Butoxy-N-(2-hydroxyethyl)benzamide is an organic compound with a complex structure that includes a benzamide core, a tert-butoxy group, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butoxy-N-(2-hydroxyethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 4-tert-butoxybenzoyl chloride with 2-aminoethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butoxy-N-(2-hydroxyethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

4-tert-Butoxy-N-(2-hydroxyethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-tert-Butoxy-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the benzamide core can interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butyl-N-(2-hydroxyethyl)benzamide
  • 4-tert-Butoxybenzaldehyde
  • 4-tert-Butyl-N-(2-ethylphenyl)benzamide

Uniqueness

4-tert-Butoxy-N-(2-hydroxyethyl)benzamide is unique due to the presence of both the tert-butoxy and hydroxyethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and development.

Properties

CAS No.

137364-86-4

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

N-(2-hydroxyethyl)-4-[(2-methylpropan-2-yl)oxy]benzamide

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-11-6-4-10(5-7-11)12(16)14-8-9-15/h4-7,15H,8-9H2,1-3H3,(H,14,16)

InChI Key

BGVCGIQPIXJEEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C(=O)NCCO

Origin of Product

United States

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